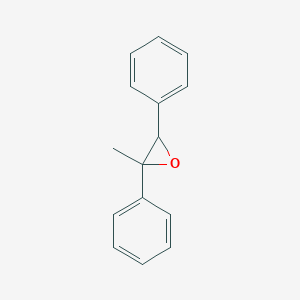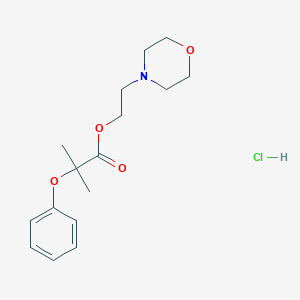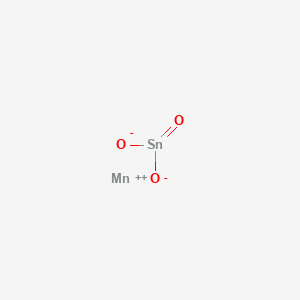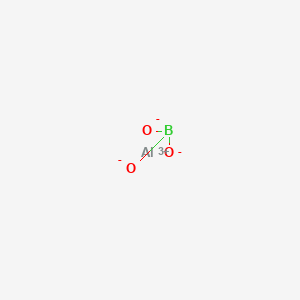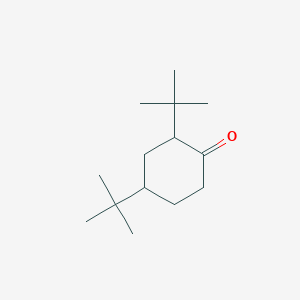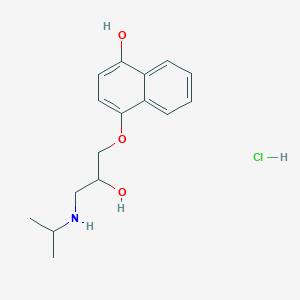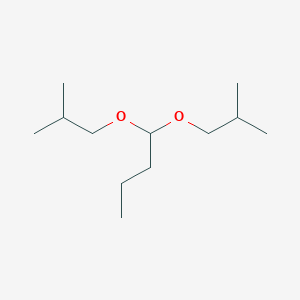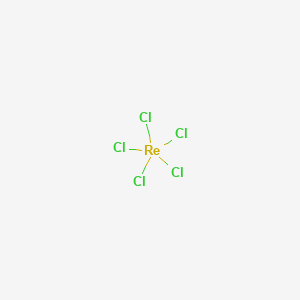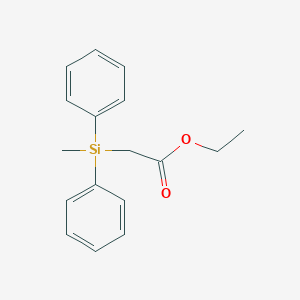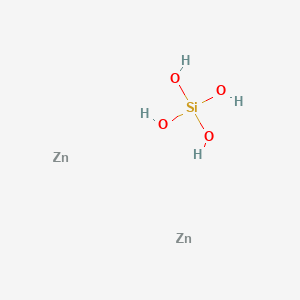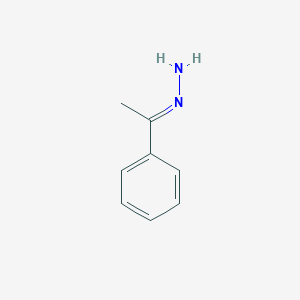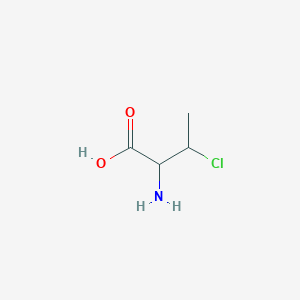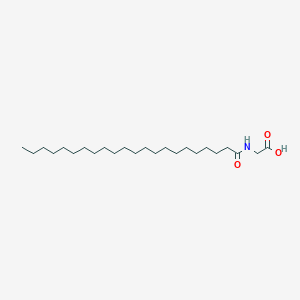![molecular formula C10H9ClN3O4+ B078199 2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone CAS No. 11070-38-5](/img/structure/B78199.png)
2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone is not fully understood. However, it is believed to work by disrupting bacterial cell membranes and inhibiting DNA synthesis. In photodynamic therapy, the compound is activated by light, which causes it to produce reactive oxygen species that can damage cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone has been shown to have low toxicity in vitro and in vivo. It does not appear to have any significant effects on normal cells or tissues. However, its antimicrobial properties and potential use in photodynamic therapy suggest that it may have beneficial effects in treating bacterial infections and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone is its high purity and stability, which makes it suitable for use in lab experiments. Its low toxicity also makes it a safe compound to work with. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Direcciones Futuras
There are several future directions for the use of 2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone in scientific research. One direction is to further investigate its antimicrobial properties and potential use as a treatment for bacterial infections. Another direction is to explore its use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, the compound may have potential as a fluorescent probe for imaging cellular structures in biological systems. Further research is needed to fully understand the mechanism of action of 2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone and to optimize its use in different experimental conditions.
Métodos De Síntesis
2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone is synthesized through a specific method involving the reaction of 2-chloro-1-(chloromethyl)ethanone with 2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridine in the presence of a base. The resulting product is then purified through recrystallization. This synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone has been studied for its potential applications in the field of medicine. It has been shown to have antimicrobial properties, specifically against Gram-positive bacteria. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment method for cancer that involves the use of light to activate a photosensitizing agent. Additionally, 2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone has been investigated for its potential as a fluorescent probe for imaging cellular structures.
Propiedades
Número CAS |
11070-38-5 |
|---|---|
Nombre del producto |
2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone |
Fórmula molecular |
C10H9ClN3O4+ |
Peso molecular |
270.65 g/mol |
Nombre IUPAC |
2-chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone |
InChI |
InChI=1S/C10H8ClN3O4/c1-12-8-3-2-6(14(17)18)5-13(8)9(10(12)16)7(15)4-11/h2-3,5H,4H2,1H3/p+1 |
Clave InChI |
HVZYKUSZUSDIRD-UHFFFAOYSA-O |
SMILES |
C[N+]1=C2C=CC(=CN2C(=C1O)C(=O)CCl)[N+](=O)[O-] |
SMILES canónico |
C[N+]1=C2C=CC(=CN2C(=C1O)C(=O)CCl)[N+](=O)[O-] |
Sinónimos |
3-(Chloroacetyl)-2-oxylato-1-methyl-6-nitroimidazo[1,2-a]pyridin-4-ium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



